4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the class of pyrazolones. This compound is characterized by a pyrazolone ring substituted with a 3-chlorophenyl group and a phenyl group. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as quinoline derivatives, have been shown to inhibit various enzymes such as tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase . This suggests that “4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that “this compound” might affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Similar compounds have been studied for their in vivo metabolism . These studies often focus on absorption, distribution, metabolism, and excretion (ADME) properties, which impact the bioavailability of the compound.
Result of Action
Similar compounds such as 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline have been studied for their antioxidant action . This suggests that “this compound” might have similar effects, potentially acting as an antioxidant.
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrazolone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and halogenated compounds.
Scientific Research Applications
4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-(3-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
4-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-4-5-11(9-12)14-10-17-18(15(14)19)13-7-2-1-3-8-13/h1-10,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWAWNVFEFCJAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CN2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324383 |
Source
|
Record name | 4-(3-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64123-84-8 |
Source
|
Record name | 4-(3-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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